molecular formula C12H18ClN3O B1424756 N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236265-65-8

N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1424756
CAS RN: 1236265-65-8
M. Wt: 255.74 g/mol
InChI Key: LKPUDYLBORUYJC-UHFFFAOYSA-N
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Description

The compound “N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” is a complex organic molecule. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a carbonyl group attached to an amine) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridinium salts, which are structurally similar, have been synthesized through various routes, including synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

Scientific Research Applications

Pharmaceutical Reference Standards

“N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” is used as a pharmaceutical reference standard in the development and quality control of pharmaceutical products . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical substances and medicinal products. They serve as benchmarks in analytical testing and are essential for the validation of analytical methods used in pharmaceutical analysis.

Synthesis of Pyridinium Salts

This compound plays a role in the synthesis of structurally diverse pyridinium salts . Pyridinium salts are significant in many natural products and bioactive pharmaceuticals. They have been used in a wide range of research topics, including the development of pyridinium ionic liquids, pyridinium ylides, and their importance as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors.

Piperidine Derivatives in Drug Design

The piperidine moiety of “N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride” is a common structural component in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. The versatility of piperidine structures allows for their inclusion in a variety of pharmacologically active compounds, contributing to the discovery and biological evaluation of potential drugs.

Biological Membrane Studies

Due to its structural similarity to other piperidine derivatives, this compound may be used in studies related to the crossing of biological membranes . Such studies are important for understanding the pharmacokinetics of drugs, including their absorption, distribution, metabolism, and excretion.

properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-6-2-4-8-14-11)15-9-10-5-1-3-7-13-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPUDYLBORUYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Pyridinylmethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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